2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
2-Chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a benzamide derivative featuring a chlorine substituent at the 2-position of the benzene ring. The amide nitrogen is connected to an ethyl chain bearing a sulfanyl (-S-) group linked to a tetrahydropyran-4-yl (oxan-4-yl) moiety.
Properties
IUPAC Name |
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWOVCJNSBIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran-thioethyl intermediate. This can be achieved by reacting tetrahydropyran with a suitable thiol reagent under acidic conditions. The resulting intermediate is then reacted with 2-chloroethylamine to form the desired side chain.
The final step involves the coupling of this intermediate with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Amino or thio-substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the thioether side chain can engage in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Electron Effects : The oxan-4-ylsulfanyl group in the target compound provides moderate electron-donating properties compared to strong electron-withdrawing groups (e.g., -SO₂CH₃ in ) .
- Heterocyclic vs. Aliphatic Linkers : Compounds with heterocyclic linkers (e.g., ZVT’s triazole) may enhance binding specificity to enzymes, while aliphatic linkers (e.g., oxane) improve solubility .
Physicochemical Properties
- Lipophilicity : The oxan-4-ylsulfanyl group in the target compound may reduce logP compared to fully aromatic substituents (e.g., Rip-B’s dimethoxyphenyl group) but increase it relative to polar groups like -SO₂CH₃ .
- Hydrogen Bonding: The absence of -OH or -NH₂ groups in the target compound limits hydrogen-bond donor capacity compared to Rip-D or metoclopramide .
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